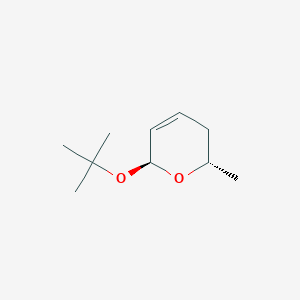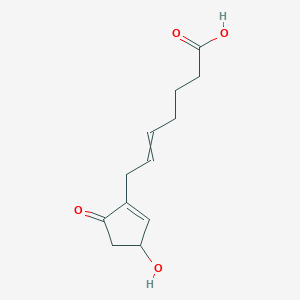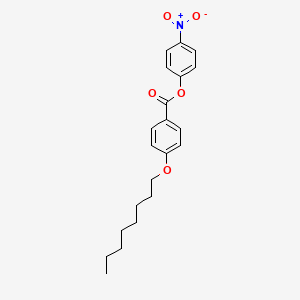
4-Nitrophenyl 4-n-octyloxy-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-n-octyloxy-benzoate is an organic compound with the molecular formula C21H25NO5 and a molar mass of 371.433 g/mol . It is a member of the ester family, characterized by the presence of a nitrophenyl group and an octyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-n-octyloxy-benzoate typically involves the esterification of 4-nitrophenol with 4-n-octyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-n-octyloxy-benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-n-octyloxybenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-Aminophenyl 4-n-octyloxy-benzoate.
Hydrolysis: 4-Nitrophenol and 4-n-octyloxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl 4-n-octyloxy-benzoate has several scientific research applications:
Biology: Employed in biochemical assays to study enzyme kinetics and inhibition, particularly in the context of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 4-n-octyloxy-benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, the compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.
4-Nitrophenyl butyrate: Similar to 4-nitrophenyl 4-n-octyloxy-benzoate but with a shorter alkyl chain.
4-Nitrophenyl palmitate: An ester with a longer alkyl chain, used in lipid metabolism studies.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and an octyloxybenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis, biochemical assays, and material science .
Propriétés
Numéro CAS |
52910-78-8 |
|---|---|
Formule moléculaire |
C21H25NO5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C21H25NO5/c1-2-3-4-5-6-7-16-26-19-12-8-17(9-13-19)21(23)27-20-14-10-18(11-15-20)22(24)25/h8-15H,2-7,16H2,1H3 |
Clé InChI |
MVKYKZWDUCSXAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

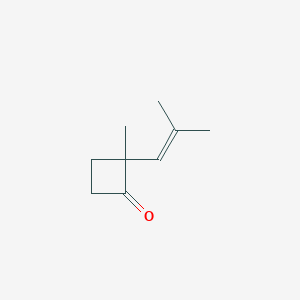
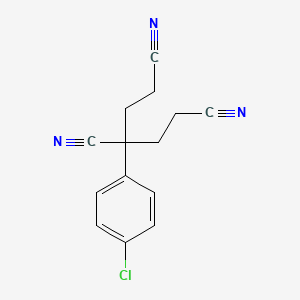
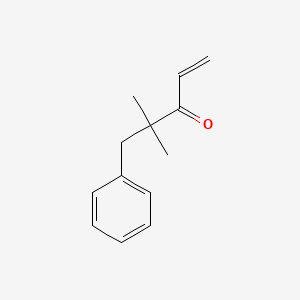


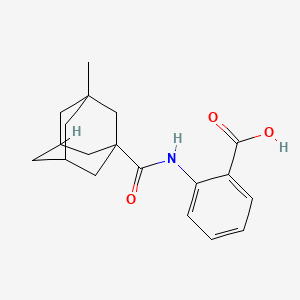
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
